tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H20N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and an aminophenoxy substituent
Scientific Research Applications
tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Safety and Hazards
Preparation Methods
The synthesis of tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and tert-butyl 3-azetidinecarboxylate.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group of 2-aminophenol with the azetidine ring. This is typically achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The aminophenoxy group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3) to introduce halogen or nitro groups.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted aromatic derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways: It can influence cellular signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-aminoazetidine-1-carboxylate: This compound lacks the aminophenoxy group and has different reactivity and applications.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: This compound features a cyanomethylene group instead of an aminophenoxy group, leading to distinct chemical properties and uses.
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate:
Properties
CAS No. |
2354863-35-5 |
---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
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